molecular formula C17H18O5 B3032734 Bis(3,4-dimethoxyphenyl)methanone CAS No. 4131-03-7

Bis(3,4-dimethoxyphenyl)methanone

Cat. No. B3032734
CAS RN: 4131-03-7
M. Wt: 302.32 g/mol
InChI Key: HSVLSGPNFMVFOY-UHFFFAOYSA-N
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Description

Bis(3,4-dimethoxyphenyl)methanone is a chemical compound that is part of a broader class of organic molecules where two aromatic rings are connected through a methanone group. The aromatic rings in this case are substituted with methoxy groups at the 3 and 4 positions. This structural motif is common in various synthetic compounds and can be found in different contexts, including materials science, pharmaceuticals, and organic chemistry research.

Synthesis Analysis

The synthesis of compounds related to bis(3,4-dimethoxyphenyl)methanone often involves reactions that form the central methanone bridge while introducing the desired substituents on the aromatic rings. For instance, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a related compound, was achieved by dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . This method showcases the use of photochemical reactions to construct complex molecules with specific functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to bis(3,4-dimethoxyphenyl)methanone has been studied using various analytical techniques. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was determined by single-crystal X-ray analysis, revealing a slightly distorted square-planar arrangement of the central four-membered ring . Such structural analyses are crucial for understanding the conformation and reactivity of these molecules.

Chemical Reactions Analysis

The reactivity of methanone derivatives can be quite diverse. In one study, the reaction of various cyclobutanone derivatives with methanolic potassium hydroxide was investigated, leading to ring-opened products . These types of reactions are important for understanding the chemical behavior of bis(3,4-dimethoxyphenyl)methanone analogs and can provide insights into potential transformations they may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(3,4-dimethoxyphenyl)methanone derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups can affect the molecule's polarity, solubility, and potential for hydrogen bonding. The crystal structure analysis of related compounds often reveals the presence of hydrogen bonds and van der Waals interactions that stabilize the molecular packing in the solid state . Additionally, spectroscopic methods such as NMR and IR are used to characterize these compounds further and provide detailed information about their electronic and structural properties .

Scientific Research Applications

Synthesis and Antioxidant Properties

Bis(3,4-dimethoxyphenyl)methanone has been used in the synthesis of various bromophenol derivatives with significant antioxidant properties. Studies demonstrate that these derivatives exhibit effective antioxidant power in various in vitro assays, such as DPPH and ABTS radical scavenging activities, comparable to standard antioxidant compounds like butylated hydroxyanisole (BHA) and α-tocopherol (Balaydın et al., 2010), (Çetinkaya et al., 2012).

Carbonic Anhydrase Isoenzymes Inhibitory Effects

Research has shown that rearrangement of bis(3,4-dimethoxyphenyl)methanone can produce compounds that effectively inhibit carbonic anhydrases (CA), enzymes crucial in physiological processes like respiration and acid-base balance. These derivatives exhibit potent inhibitory potency on cytosolic isoenzymes hCA I and II, suggesting their potential as therapeutic agents (Artunç et al., 2016).

Bromination and O-Demethylation Studies

Bis(3,4-dimethoxyphenyl)methanone has been a subject of bromination studies leading to the formation of novel bromophenol derivatives. These studies provide insights into the selective O-demethylation during bromination, which is significant for understanding reaction mechanisms in organic synthesis (Çetinkaya et al., 2011).

Application in Organic Synthesis and Structural Characterization

This compound has been utilized in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. The products derived from bis(3,4-dimethoxyphenyl)methanone have been characterized using techniques like NMR and X-ray diffraction, contributing to the understanding of molecular structures in organic chemistry (Enbaraj et al., 2021), (Manolov & Ivanov, 2016).

Heat Capacity and Phase Transition Studies

Studies on derivatives of bis(3,4-dimethoxyphenyl)methanone, such as bis(4-chlorophenyl)methanone, have provided valuable data on heat capacity and phase transitions. This information is crucial for understanding the thermodynamic properties of molecular crystals (Huzisawa et al., 1999).

Safety And Hazards

The safety information for Bis(3,4-dimethoxyphenyl)methanone includes several hazard statements: H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These codes refer to specific safety precautions that should be taken when handling the compound.

properties

IUPAC Name

bis(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-13-7-5-11(9-15(13)21-3)17(18)12-6-8-14(20-2)16(10-12)22-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVLSGPNFMVFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961613
Record name Bis(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,4-dimethoxyphenyl)methanone

CAS RN

4131-03-7
Record name Methanone,4-dimethoxyphenyl)-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

16.92 g (120 mmol) of 1,2-dimethoxybenzene and 22.08 g (120 mmol) of 3,4-dimethoxybenzoic acid were stirred in 100 g of polyphosphoric acid (d=2.1 g/ml) at 80° C. for 30 min. The reaction mixture was then cooled to 60° C., and 250 ml of water was added dropwise over the course of 30 min. The resulting mixture was further cooled using ice, and the resulting precipitate was filtered off, washed with 2×60 ml of water and finally dried under reduced pressure to give 35.7 g of a reddish product. The yield of the product was 98 percent of theory.
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polyphosphoric acid
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Synthesis routes and methods III

Procedure details

Surprisingly, it has been found that when polyphosphoric acid is used as the catalyst, 1,2-dimethoxybenzene (veratrole) can be acylated directly using 3,4-dimethoxybenzoic acid (veratric acid). The advantages of this reaction are the ready availability of the starting materials coupled with a high yield and very simple product isolation. After water has been added, the 3,3',4,4'-tetramethoxybenzophenone can be isolated by simple filtration.
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polyphosphoric acid
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Synthesis routes and methods IV

Procedure details

A process for the preparation of 2-amino-4,5,3',4'-tetramethoxybenzophenone of formula: comprising, in a first stage, acylating 1,2-dimethoxybenzene using 3,4-dimethoxybenzoic acid in the presence of polyphosphoric acid to provide 3,3',4,4'-tetramethoxybenzophenone of formula: ##STR10## in a second stage, nitrating the 3,3',4,4'-tetramethoxybenzophenone of formula II using nitric acid in the presence of acetic acid to 2-nitro-4,5,3',4'-tetramethoxybenzophenone of formula: ##STR11## and, in a third stage, reducing the 2-nitro-4,5,3',4'-tetramethoxybenzophenone of formula III to the 2-amino-4,5,3',4'-tetramethoxybenzophenone of formula I.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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